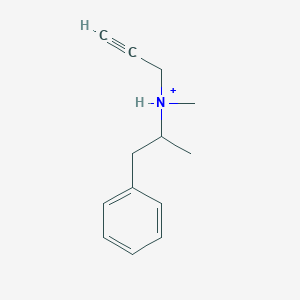
Selegiline(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selegiline(1+) is a phenethylamine alkaloid. It is a conjugate acid of a selegiline.
Wissenschaftliche Forschungsanwendungen
Treatment of Parkinson's Disease
Mechanism of Action:
Selegiline enhances dopaminergic activity by inhibiting the metabolism of dopamine in the brain, which is particularly beneficial for patients with Parkinson's disease. It not only increases dopamine levels but also exhibits neuroprotective properties by reducing oxidative stress and preventing neuronal damage caused by neurotoxins .
Clinical Efficacy:
Recent meta-analyses have demonstrated that selegiline significantly improves motor functions in Parkinson's disease patients. A systematic review involving 27 randomized controlled trials (RCTs) showed that selegiline led to a notable reduction in the Unified Parkinson's Disease Rating Scale (UPDRS) scores over time compared to placebo. The mean differences in UPDRS scores indicated progressive improvement with longer treatment durations:
- 1 month: −3.56
- 3 months: −3.32
- 6 months: −7.46
- 12 months: −5.07
- 48 months: −8.78
- 60 months: −11.06 .
Adverse Effects:
Despite its benefits, selegiline is associated with a higher risk of adverse events compared to placebo, particularly neuropsychiatric disorders .
Cancer Treatment Potential
Breast Cancer Research:
Recent studies have indicated that selegiline may have therapeutic effects against certain types of breast cancer, including estrogen and progesterone-positive as well as triple-negative breast cancer (TNBC). Research published in "Medical Oncology" highlighted that selegiline induces cell death through mechanisms independent of reactive oxygen species (ROS) and inhibits protein kinase C phosphorylation, suggesting a novel approach to cancer treatment .
Pharmacological Insights:
The integrated network pharmacological studies revealed that selegiline interacts with multiple genes associated with various cancers, suggesting its potential as a repurposed drug for oncology . Further investigations are needed to explore its efficacy in vivo and optimize dosing strategies.
Other Clinical Applications
Disorder of Consciousness:
Selegiline has been studied for its effects on patients with disorders of consciousness (DoC). An open pilot study found that treatment with selegiline led to improvements in clinical diagnosis and arousal levels among patients with prolonged DoC. Notably, some patients transitioned from a vegetative state to a minimally conscious state following treatment .
Neuroprotective Effects:
In addition to its primary applications, selegiline has shown promise in protecting against neurodegeneration caused by various toxins and reducing oxidative stress in preclinical models. Its ability to enhance neurotrophic factors and exhibit anti-apoptotic effects further supports its potential as a neuroprotective agent .
Summary of Findings
Eigenschaften
Molekularformel |
C13H18N+ |
|---|---|
Molekulargewicht |
188.29 g/mol |
IUPAC-Name |
methyl-(1-phenylpropan-2-yl)-prop-2-ynylazanium |
InChI |
InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/p+1 |
InChI-Schlüssel |
MEZLKOACVSPNER-UHFFFAOYSA-O |
Kanonische SMILES |
CC(CC1=CC=CC=C1)[NH+](C)CC#C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















